molecular formula C19H25N3O4 B2872780 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-88-9

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2872780
CAS No.: 930547-88-9
M. Wt: 359.426
InChI Key: FDDFHINVMMHPST-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine-dione derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • Substituents: A 4-ethoxyphenyl group at the 4-position and a 3-ethoxypropyl chain at the 6-position. These ethoxy groups confer distinct electronic and steric properties compared to methoxy or halogenated analogs.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-25-11-5-10-22-12-15-16(18(22)23)17(21-19(24)20-15)13-6-8-14(9-7-13)26-4-2/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDFHINVMMHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with pyrrolo-pyrimidine-diones and related heterocycles. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents (Position) Key Properties/Activity References
Target Compound Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-Ethoxyphenyl); 6-(3-Ethoxypropyl) High lipophilicity (predicted logP ~3.5) N/A
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(2-Hydroxyphenyl); 6-(4-Methoxyphenyl) MP: ±220°C; IR: OH (3640 cm⁻¹), NH (3455 cm⁻¹)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-Chlorophenyl); 6-(4-Methoxybenzyl) RN: 874594-42-0; Enhanced halogen interactions
N4-(3-Bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrolo[2,3-d]pyrimidine 4-(3-Bromophenyl); 6-[2-(4-Methoxyphenyl)ethyl] RTK inhibition (IC50: 0.2–1.8 μM)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidinone 5-(4-Chlorophenoxy); 6-Isopropyl X-ray crystal structure resolved (R factor: 0.082)

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s melting point is expected to be lower than analogues with hydrogen-bonding groups (e.g., 4j in , MP ±220°C) due to reduced polarity .
  • NMR Signatures :
    • The 4-ethoxyphenyl group in the target compound would show aromatic protons near δ 6.8–7.2 ppm, similar to 4j (δ 6.74–7.15 ppm) .
    • Ethoxypropyl protons (CH2 and CH3) would resonate at δ 1.0–1.5 ppm (CH3) and δ 3.3–3.6 ppm (OCH2), distinct from methoxybenzyl’s δ 3.7–3.8 ppm (OCH3) .

Biological Activity

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 930547-88-9
  • Molecular Weight : 359.426 g/mol

Biological Activity Overview

Research indicates that compounds with a pyrrolo[3,4-d]pyrimidine structure exhibit various biological activities including anti-cancer and anti-inflammatory properties. The specific compound has shown promise in several studies.

The biological activity of pyrrolo[3,4-d]pyrimidine derivatives often involves modulation of key signaling pathways associated with cancer and inflammation. For instance:

  • Receptor Tyrosine Kinases (RTKs) : These compounds have been identified as inhibitors of RTKs which play critical roles in tumor growth and metastasis. The modulation of RTKs can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The effectiveness is often quantified using the MTT assay to evaluate cell viability.

Cell LineIC50 (µM)Reference
A431 (epidermoid)10
MCF7 (breast)15
HCT116 (colon)12

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on A431 cells and reported a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM. This suggests a potent cytotoxic effect that warrants further exploration for potential therapeutic applications in skin cancers .
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups. This indicates its potential as an anti-inflammatory agent .

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